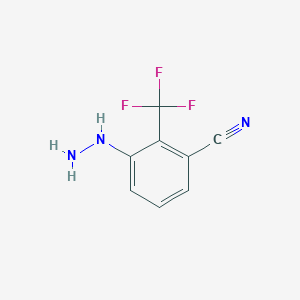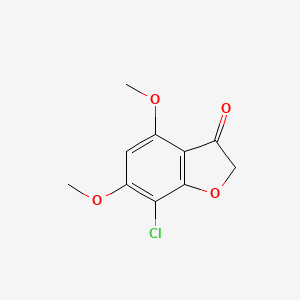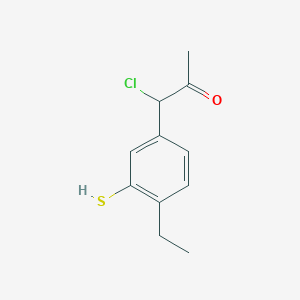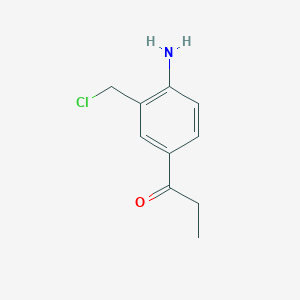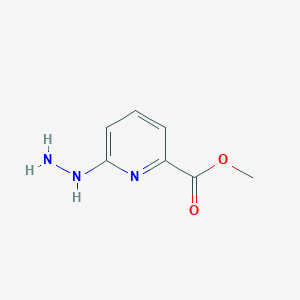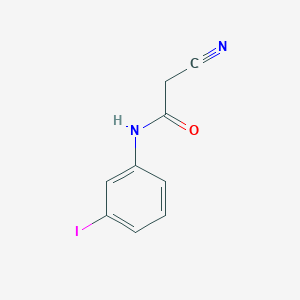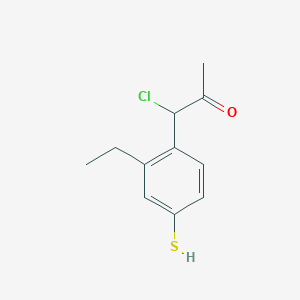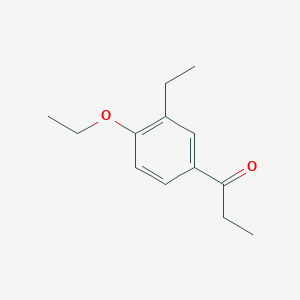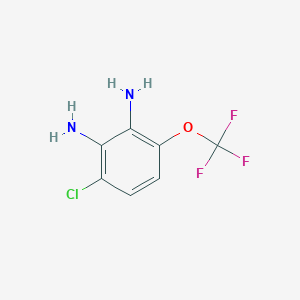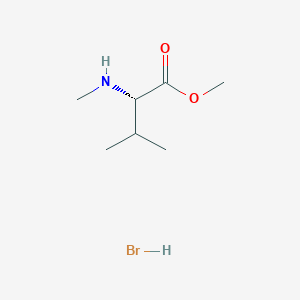
Methyl N-methyl-L-valinate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-methyl-L-valinate hydrobromide is a chemical compound with the molecular formula C7H16BrNO2. It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-methyl-L-valinate hydrobromide typically involves the esterification of N-methyl-L-valine with methanol in the presence of a strong acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum efficiency, and the product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-methyl-L-valinate hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl N-methyl-L-valinate hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Methyl N-methyl-L-valinate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl L-valinate
- N-methyl-L-valine
- Methyl N-methyl-D-valinate
Uniqueness
Methyl N-methyl-L-valinate hydrobromide is unique due to its specific structural configuration and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H16BrNO2 |
|---|---|
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrobromide |
InChI |
InChI=1S/C7H15NO2.BrH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
OIBDDGOZQRWGLH-RGMNGODLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NC.Br |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


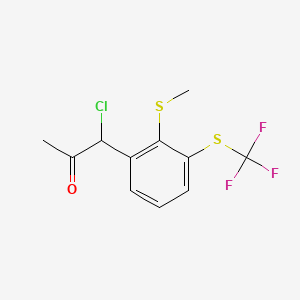
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)
